molecular formula C13H15NO2 B2650199 2-(Cyclohex-1-enylamino)benzoic acid CAS No. 913255-26-2

2-(Cyclohex-1-enylamino)benzoic acid

Cat. No.: B2650199
CAS No.: 913255-26-2
M. Wt: 217.268
InChI Key: MBVGXAJCURHBDN-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-enylamino)benzoic acid is an organic compound with the molecular formula C13H15NO2 It is a derivative of benzoic acid, where the amino group is substituted with a cyclohex-1-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Cyclohex-1-enylamino)benzoic acid can be synthesized through the reaction of cyclohexanone with anthranilic acid. The reaction typically involves the formation of an imine intermediate, followed by cyclization to form the desired product . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-enylamino)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohex-1-enyl group to a cyclohexyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexyl-substituted benzoic acids.

Scientific Research Applications

2-(Cyclohex-1-enylamino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohex-1-enylamino)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexylamino)benzoic acid
  • 2-(Cyclohex-1-enylamino)benzoic acid derivatives
  • Benzoic acid derivatives

Uniqueness

This compound is unique due to the presence of the cyclohex-1-enyl group, which imparts distinct chemical and physical properties compared to other benzoic acid derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(cyclohexen-1-ylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-6,8-9,14H,1-3,7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVGXAJCURHBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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